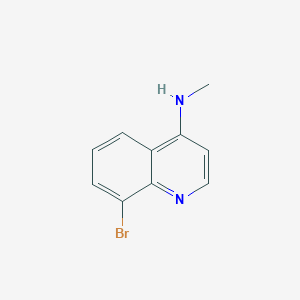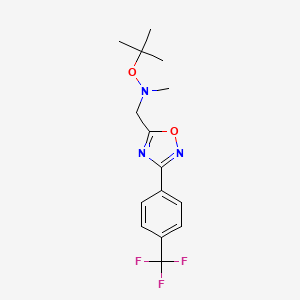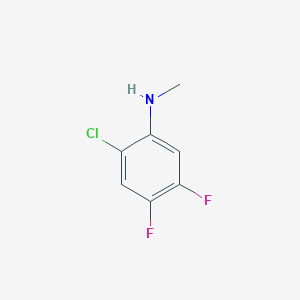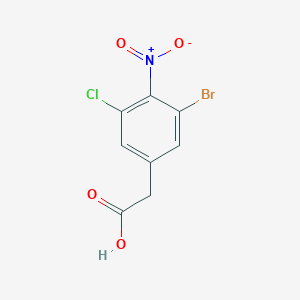
8-bromo-N-methylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-N-methylquinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound, characterized by the presence of a bromine atom at the 8th position and a methyl group at the nitrogen atom of the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-N-methylquinolin-4-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, followed by methylation of the resulting 8-bromoquinoline . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-N-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-methylquinolin-4-amine.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: N-methylquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-N-methylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 8-bromo-N-methylquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline ring structure allow the compound to bind effectively to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial growth .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Lacks the bromine atom and has different chemical reactivity.
N-Methylquinolin-4-amine: Lacks the bromine atom, resulting in different biological activity.
8-Bromoquinoline: Lacks the methyl group, affecting its solubility and reactivity.
Uniqueness: 8-Bromo-N-methylquinolin-4-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
8-bromo-N-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9BrN2/c1-12-9-5-6-13-10-7(9)3-2-4-8(10)11/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
WRVPZTXGFKCSFY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C=CC=C(C2=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12832883.png)
![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)






![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)





